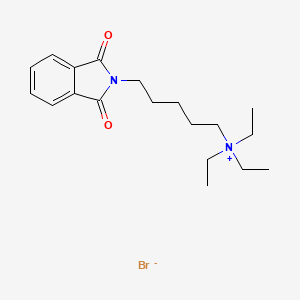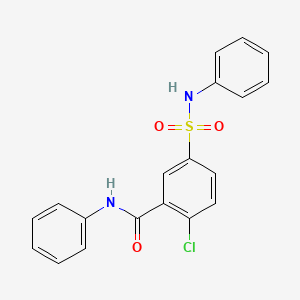![molecular formula C19H23N5O2 B6042949 N-[2-(2-methylindol-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B6042949.png)
N-[2-(2-methylindol-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylindol-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(2-methylindol-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide involves several key steps. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Ethyl Linker: The ethyl linker is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the indole derivative.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne, typically under copper-catalyzed conditions (CuAAC reaction).
Chemical Reactions Analysis
N-[2-(2-methylindol-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-[2-(2-methylindol-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-methylindol-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein-coupled receptors (GPCRs).
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, making it effective in inhibiting the growth of cancer cells and reducing inflammation.
Comparison with Similar Compounds
N-[2-(2-methylindol-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide can be compared with other similar compounds, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and has shown similar biological activities.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide: Another indole derivative with comparable pharmacological properties.
N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide: This compound shares structural similarities and exhibits similar biological activities.
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-14-11-15-5-2-3-7-18(15)24(14)9-8-20-19(25)17-13-23(22-21-17)12-16-6-4-10-26-16/h2-3,5,7,11,13,16H,4,6,8-10,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZPCPRXGUDBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CN(N=N3)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxy-1-methylethyl)-2-pyridinamine](/img/structure/B6042868.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B6042878.png)
![3-ethyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6042882.png)
![1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6042889.png)
![N-(4-methoxy-2-methylphenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6042896.png)
![5-(3,4-dimethylphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6042897.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6042919.png)
![2-(4-Methylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B6042932.png)


![2-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE](/img/structure/B6042943.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6042947.png)
![5-benzyl-N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine;hydrochloride](/img/structure/B6042961.png)
![4-[1-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methyl]piperidin-3-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B6042962.png)
